N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-formyl-3-methoxypyridin-4-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-12(2,3)11(16)14-8-5-6-13-9(7-15)10(8)17-4/h5-7H,1-4H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADNQKKULUQQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C(=NC=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674049 | |

| Record name | N-(2-Formyl-3-methoxypyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171919-99-5 | |

| Record name | N-(2-Formyl-3-methoxy-4-pyridinyl)-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Formyl-3-methoxypyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of a reactive formyl group, a methoxy substituent, and a pivalamide protecting group on the pyridine core offers a versatile scaffold for further chemical modifications. This guide provides a comprehensive overview of its fundamental properties, a proposed synthetic strategy, and handling and safety information, designed to support researchers in its effective utilization.

Chemical Identity and Physicochemical Properties

A clear understanding of the chemical identity and physical properties of a compound is paramount for its successful application in research and development. The following table summarizes the key identifiers and properties of this compound.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1171919-99-5 | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₃ | [1] |

| Molecular Weight | 236.27 g/mol | [1] |

| Physical Form | Solid | [1] |

| InChI | 1S/C12H16N2O3/c1-12(2,3)11(16)14-8-5-6-13-9(7-15)10(8)17-4/h5-7H,1-4H3,(H,13,14,16) | [1] |

| SMILES | COc1c(NC(=O)C(C)(C)C)ccnc1C=O | [1] |

Molecular Structure

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2, 3, and 4 positions.

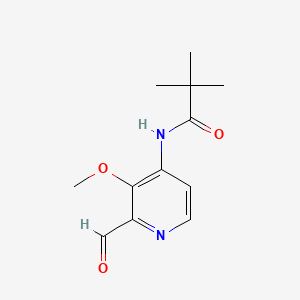

Figure 1: 2D structure of this compound.

The key functional groups are:

-

Pyridine Ring: A heterocyclic aromatic core.

-

Formyl Group (-CHO) at C2: An aldehyde functionality that can participate in various reactions such as nucleophilic additions and reductions.

-

Methoxy Group (-OCH₃) at C3: An electron-donating group that can influence the reactivity of the pyridine ring.

-

Pivalamide Group (-NHCOC(CH₃)₃) at C4: A bulky protecting group for the amino functionality, which is generally stable under a range of reaction conditions but can be removed when desired.

Proposed Synthetic Strategy

While a specific, documented synthesis for this compound is not available in the current literature, a plausible multi-step synthetic route can be proposed based on established organic chemistry principles and syntheses of analogous substituted pyridines. This proposed pathway offers a logical framework for its laboratory preparation.

The proposed synthesis commences with a commercially available aminopyridine derivative and involves three key transformations: protection of the amino group, introduction of the formyl group, and methoxylation.

Figure 2: Proposed synthetic workflow for this compound.

Step 1: Protection of the Amino Group

The initial step involves the protection of the primary amine at the 4-position of the pyridine ring to prevent its interference in subsequent reactions. Pivaloyl chloride is an excellent choice for this purpose due to the steric bulk of the resulting pivalamide group, which offers robust protection.

Protocol:

-

Dissolve 4-amino-3-methoxypyridine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as pyridine or triethylamine, to the solution to act as an acid scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add pivaloyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS is recommended).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3-methoxypyridin-4-yl)pivalamide.

Causality: The use of a base is crucial to neutralize the hydrochloric acid generated during the acylation reaction, thereby driving the reaction to completion and preventing potential side reactions.

Step 2: Introduction of the Formyl Group (Formylation)

The introduction of the formyl group at the 2-position of the pyridine ring is a key step. This can be achieved through several methods, with the Vilsmeier-Haack reaction or an ortholithiation-formylation sequence being the most probable effective strategies.

Method A: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Protocol:

-

Prepare the Vilsmeier reagent by reacting phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) at low temperature.

-

Add the N-(3-methoxypyridin-4-yl)pivalamide from Step 1 to the pre-formed Vilsmeier reagent.

-

Heat the reaction mixture to facilitate the electrophilic substitution.

-

After the reaction is complete, cool the mixture and carefully quench by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent, dry the organic phase, and purify by column chromatography to obtain the target compound.

Method B: Ortholithiation followed by Formylation

Directed ortho-metalation is a powerful tool for the regioselective functionalization of substituted aromatics. The pivalamide group can act as a directing group for lithiation at the adjacent C2 position.

Protocol:

-

Dissolve N-(3-methoxypyridin-4-yl)pivalamide in a dry ethereal solvent like THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (typically -78 °C).

-

Add a strong lithium base, such as n-butyllithium or sec-butyllithium, dropwise to effect lithiation at the 2-position.

-

After a suitable period of stirring at low temperature, add a formylating agent, such as DMF.

-

Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Causality: The choice between the Vilsmeier-Haack reaction and ortholithiation will depend on the overall electronic nature of the protected intermediate and potential steric hindrance. The methoxy group at the 3-position may influence the regioselectivity of the formylation.

Potential Applications and Future Directions

While specific applications for this compound have not been reported, its structure suggests significant potential as a versatile building block in drug discovery and materials science.

-

Medicinal Chemistry: The formyl group can be readily converted into other functionalities, such as amines (via reductive amination), carboxylic acids (via oxidation), or used in the construction of heterocyclic rings. This allows for the synthesis of a diverse library of compounds for screening against various biological targets. The substituted pyridine core is a common motif in many biologically active molecules.

-

Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The functional groups on this molecule could be exploited to create novel materials with interesting photophysical or catalytic properties.

Further research is warranted to explore the reactivity of this compound and to synthesize novel derivatives with potential therapeutic or material applications.

Handling and Safety

As a prudent laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)[1]

-

Signal Word: Warning[1]

-

Hazard Statement: H302 (Harmful if swallowed)[1]

In case of accidental exposure, refer to the material safety data sheet (MSDS) for detailed first-aid measures.

Conclusion

This compound is a chemical intermediate with considerable potential for the synthesis of novel compounds in various scientific disciplines. While detailed experimental data is currently limited in the public domain, this guide provides a solid foundation of its known properties and a scientifically sound proposed synthetic pathway. It is anticipated that this molecule will serve as a valuable tool for researchers engaged in the design and synthesis of new functional molecules.

References

Sources

An In-Depth Technical Guide to N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide

CAS Number: 1171919-99-5

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of direct scientific literature on this specific compound, this document presents a plausible synthetic route based on established organic chemistry principles and data from analogous structures. The guide covers the compound's physicochemical properties, a detailed proposed synthesis protocol with mechanistic insights, predicted reactivity, and potential applications for researchers, scientists, and drug development professionals.

Introduction and Overview

This compound is a unique molecular scaffold featuring a pyridine core decorated with a formyl, a methoxy, and a pivalamide group. This combination of functional groups suggests its potential utility as a versatile building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and functional materials. The aldehyde functionality serves as a handle for a variety of chemical transformations, while the methoxy and pivalamide groups modulate the electronic properties and steric environment of the pyridine ring. The pivalamide group, in particular, is a bulky protecting group for the amine, which can influence the molecule's reactivity and solubility.[1][2]

This guide aims to bridge the information gap for this compound by providing a robust, scientifically grounded resource based on available data and established synthetic methodologies for related pyridine chemistries.

Physicochemical Properties

The fundamental properties of this compound are summarized below based on information from chemical suppliers.[3][4][5][6][7]

| Property | Value | Source |

| CAS Number | 1171919-99-5 | [3][4][5] |

| Molecular Formula | C₁₂H₁₆N₂O₃ | [3][4] |

| Molecular Weight | 236.27 g/mol | [3][4] |

| Appearance | Solid (predicted) | [3] |

| SMILES String | COc1c(NC(=O)C(C)(C)C)ccnc1C=O | [3][7] |

| InChI Key | QADNQKKULUQQCJ-UHFFFAOYSA-N | [3] |

Proposed Synthetic Pathway

Given the absence of a published synthesis for this compound, a multi-step synthetic route is proposed, commencing from commercially available 3-methoxypyridine. This pathway is designed based on well-established transformations in pyridine chemistry.

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

- 3. mdpi.org [mdpi.org]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chinesechemsoc.org [chinesechemsoc.org]

An In-Depth Technical Guide to N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide for Advanced Research

Executive Summary: This guide provides a comprehensive technical overview of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its core molecular properties, with a primary focus on its molecular weight, and explore its physicochemical characteristics, plausible synthetic routes, and critical safety protocols. Furthermore, this document contextualizes the compound's relevance by examining the therapeutic applications of structurally related methoxypyridine derivatives, thereby offering researchers and drug development professionals a thorough understanding of its utility as a synthetic intermediate.

Core Molecular Profile

This compound is a substituted pyridine derivative. Its structure incorporates a pivalamide group, a methoxy group, and a formyl (aldehyde) group, making it a functionally rich and versatile intermediate for further chemical modifications. The strategic placement of these functional groups allows for a variety of subsequent chemical reactions, positioning it as a valuable precursor in the synthesis of more complex molecular architectures.

Chemical Identity and Structural Representation

The compound's structure is key to its reactivity and utility. The pyridine ring provides a core scaffold, while the aldehyde and amide functionalities serve as primary handles for synthetic elaboration.

Caption: 2D Chemical Structure of this compound.

Key Chemical Identifiers

For unambiguous identification in research, databases, and regulatory documents, a standardized set of identifiers is crucial.

| Identifier Type | Value | Source |

| CAS Number | 1171919-99-5 | [1][2][3] |

| Molecular Formula | C₁₂H₁₆N₂O₃ | [1][2] |

| Molecular Weight | 236.27 g/mol | [1][2][4] |

| PubChem Substance ID | 329771711 | [1] |

| MDL Number | MFCD12922727 | [1] |

| InChI Key | QADNQKKULUQQCJ-UHFFFAOYSA-N | [1] |

| SMILES String | COc1c(NC(=O)C(C)(C)C)ccnc1C=O | [1] |

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental for its application in experimental settings, from reaction setup to purification and analysis.

Molecular Weight: A Cornerstone of Chemical Synthesis

The molecular weight of this compound is 236.27 g/mol .[1][2][4] This value is derived from its empirical formula, C₁₂H₁₆N₂O₃.[1][2]

Causality and Importance for Researchers:

-

Stoichiometric Calculations: Accurate molecular weight is non-negotiable for calculating molar equivalents in reaction planning. This ensures that reactants are used in the correct proportions, maximizing yield and minimizing the formation of byproducts.

-

Analytical Chemistry: In techniques like mass spectrometry, the experimentally determined molecular ion peak (or its adducts) is compared against the calculated molecular weight to confirm the identity and purity of the synthesized compound.

-

Solution Preparation: The preparation of solutions with precise molar concentrations for assays or further reactions is directly dependent on the exact molecular weight.

Physical and Safety Profile

Understanding the physical state and safety hazards is paramount for proper laboratory handling and storage.

| Property | Value | Source |

| Physical Form | Solid | [1] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1][5] |

| Signal Word | Warning | [1][5] |

| Hazard Statement | H302: Harmful if swallowed | [1][2] |

| Hazard Classification | Acute Toxicity 4 (Oral) | [1] |

| WGK (Water Hazard Class) | 3 (Severely hazardous to water) | [1][2] |

Synthesis and Handling

While this compound is commercially available as a building block, understanding its synthesis provides insight into its reactivity and potential impurities.

Proposed Retrosynthetic Pathway

A plausible synthetic route can be devised based on standard organic chemistry transformations. The pivalamide group is likely installed via acylation of an aminopyridine precursor.

Caption: Retrosynthetic analysis showing a plausible disconnection approach.

Experimental Protocol: Safety and Handling

Given its hazard classification, strict adherence to safety protocols is mandatory.

Self-Validating Protocol: This protocol integrates safety checks at each stage to ensure user protection.

-

Risk Assessment: Before handling, review the Safety Data Sheet (SDS). The primary hazard is acute oral toxicity (H302).[1][2]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Engineering Controls: Handle the solid compound in a chemical fume hood to prevent inhalation of any fine particulates.

-

Weighing and Dispensing: Use a dedicated spatula. Tare the balance with the weigh boat before adding the compound to avoid contamination.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. The storage class is noted as 11 for combustible solids.[1][5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Relevance in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a scaffold or intermediate in the synthesis of biologically active molecules. The methoxypyridine core is a privileged structure found in numerous therapeutic agents.

The Methoxypyridine Scaffold in Modern Drug Design

The methoxypyridine motif is a key component in various inhibitors targeting critical cellular pathways. Its inclusion can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties. For instance, various sulfonamide methoxypyridine derivatives have been designed and synthesized as novel and potent PI3K/mTOR dual inhibitors for cancer treatment.[6] Similarly, pyridine-based structures are central to the development of inhibitors for enzymes like NADPH Oxidase 2 (NOX2), which are implicated in neurodegenerative diseases.[7]

Synthetic Utility and Potential Applications

The functional groups on this compound open several avenues for derivatization:

-

The Formyl Group: Can undergo reductive amination to introduce diverse amine-containing side chains, or be used in Wittig reactions, aldol condensations, and other C-C bond-forming reactions.

-

The Pyridine Nitrogen: Can be quaternized or can influence the electronic properties of the ring, affecting receptor interactions.

-

The Aromatic Ring: Can be subjected to further electrophilic or nucleophilic aromatic substitution reactions, if conditions are carefully chosen.

Sources

- 1. This compound AldrichCPR 1171919-99-5 [sigmaaldrich.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound-无锡亚肽生物科技有限公司 [m.yatyebio.com]

- 4. This compound - CAS:1171919-99-5 - 如吉生物科技 [shruji.com]

- 5. N-(2,3-Dimethoxypyridin-4-yl)pivalamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Comprehensive Guide to the Structure Elucidation of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and chemical synthesis, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent development is built. An incorrect structural assignment can invalidate biological data, derail research programs, and lead to significant financial and temporal losses. This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide, a substituted pyridine derivative.

This document moves beyond a simple recitation of data, instead focusing on the strategic integration of modern spectroscopic techniques. As a senior application scientist, the emphasis is placed not just on the what but the why—explaining the causality behind experimental choices and demonstrating how data from orthogonal techniques are woven together to build an unassailable structural proof. We will employ a logical workflow, beginning with fundamental functional group analysis via Infrared (IR) Spectroscopy, proceeding to molecular weight and fragmentation confirmation by Mass Spectrometry (MS), and culminating in a definitive connectivity map established by a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

Molecular Blueprint: Initial Assessment

Before commencing spectroscopic analysis, the target molecule's basic properties are established from its chemical name and available data.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₁₂H₁₆N₂O₃ | |

| Molecular Weight | 236.27 g/mol | |

| CAS Number | 1171919-99-5 | |

| Structure |  | - |

The structure contains several key functionalities: a pyridine ring, a formyl (aldehyde) group, a methoxy group, and a pivalamide (tert-butyl amide) group. Each of these imparts a unique spectroscopic signature that will be systematically investigated.

Section 1: Fourier-Transform Infrared (FTIR) Spectroscopy – Functional Group Identification

Principle: FTIR spectroscopy is the initial reconnaissance tool. It provides rapid and definitive evidence for the presence or absence of key functional groups by measuring the absorption of infrared radiation corresponding to their characteristic vibrational frequencies.

Expected Absorptions: The analysis of this compound is expected to reveal several distinct vibrational bands. The presence of two separate carbonyl groups (amide and aldehyde) is a critical hypothesis to test.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment & Rationale |

| ~3300 | Medium, Sharp | N-H Stretch | Secondary amide N-H group. |

| 2970-2850 | Strong | sp³ C-H Stretch | Aliphatic C-H bonds in the pivaloyl and methoxy groups. |

| 2820 & 2720 | Medium, Sharp | Aldehyde C-H Stretch | The characteristic "Fermi doublet" for an aldehyde C-H bond. |

| ~1710 | Strong, Sharp | C=O Stretch | Aldehyde carbonyl. Conjugation with the pyridine ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹). |

| ~1685 | Strong, Sharp | C=O Stretch (Amide I) | Amide carbonyl. Its position is influenced by the electronic nature of the pyridine ring. |

| ~1580 & ~1470 | Medium-Strong | C=C / C=N Stretch | Aromatic ring stretching vibrations of the substituted pyridine. |

| ~1250 | Strong | C-O Stretch | Asymmetric stretch of the aryl-O bond in the methoxy group. |

Causality and Insight: The observation of two distinct, strong carbonyl absorptions in the 1710-1680 cm⁻¹ region would provide immediate, compelling evidence for both the aldehyde and amide functionalities. Furthermore, the appearance of the Fermi doublet for the aldehyde C-H stretch is a highly diagnostic feature that distinguishes it from a ketone.

Section 2: Mass Spectrometry (MS) – Molecular Weight and Fragmentation Analysis

Principle: High-resolution mass spectrometry (HRMS) provides an exact mass of the parent molecule, allowing for the unambiguous confirmation of its molecular formula. Tandem mass spectrometry (MS/MS) fragments the molecule in a controlled manner, and the resulting fragmentation pattern serves as a structural fingerprint, revealing its constituent parts.

Expected Results (Electrospray Ionization - ESI):

-

Full Scan MS: An intense ion corresponding to the protonated molecule, [M+H]⁺, is expected at m/z 237.1234 (calculated for C₁₂H₁₇N₂O₃⁺). The high accuracy of this measurement is critical for confirming the elemental composition.

-

Tandem MS (MS/MS): Collision-induced dissociation (CID) of the parent ion (m/z 237.1) is predicted to yield several diagnostic fragments.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Fragment Identity & Rationale |

| 237.1 | 180.1 | 57 | Loss of the tert-butyl radical (•C(CH₃)₃). This is a highly characteristic fragmentation pathway for pivaloyl-containing compounds, resulting in a stable acylium ion. |

| 237.1 | 209.1 | 28 | Loss of carbon monoxide (CO). This is a common fragmentation for aromatic aldehydes. |

| 237.1 | 208.1 | 29 | Loss of the formyl radical (•CHO). Alpha-cleavage at the aldehyde is a primary fragmentation route. |

| 237.1 | 85.1 | 152 | Pivaloyl Cation [C(CH₃)₃CO]⁺. Cleavage of the amide C-N bond. |

Expert Insight: The observation of a prominent neutral loss of 57 Da is the single most important fragmentation event for confirming the pivalamide substructure. This, combined with the accurate mass of the parent ion, provides a robust framework that NMR spectroscopy will build upon.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Map

Principle: NMR spectroscopy is the cornerstone of structure elucidation, providing unparalleled detail about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Overall NMR Workflow

A systematic approach is essential. We begin with 1D spectra to identify all unique proton and carbon signals and then employ 2D techniques to establish the connectivity between these signals, ultimately building the complete molecular structure.

¹H NMR – Proton Environment Analysis

The ¹H NMR spectrum provides the most direct information about the electronic environment of the hydrogen atoms. Each unique proton or group of equivalent protons will give rise to a distinct signal, whose chemical shift, integration (area), and multiplicity (splitting pattern) are diagnostic.

| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-a | 9.8 - 10.0 | Singlet (s) | 1H | CHO (Formyl H) | Aldehyde protons are highly deshielded and appear in a characteristic downfield region. No adjacent protons result in a singlet. |

| H-b | ~8.3 | Doublet (d) | 1H | H-6 (Pyridine) | Aromatic proton ortho to the ring nitrogen, leading to significant deshielding. Coupled to H-c. |

| H-c | ~8.1 | Doublet (d) | 1H | H-5 (Pyridine) | Aromatic proton coupled to H-b. |

| H-d | ~7.9 | Singlet (s, broad) | 1H | NH (Amide) | Amide protons are exchangeable and often appear as broad singlets. Chemical shift is solvent-dependent. |

| H-e | 3.9 - 4.1 | Singlet (s) | 3H | OCH₃ | Methoxy protons are deshielded by the attached oxygen and appear as a sharp singlet. |

| H-f | 1.2 - 1.4 | Singlet (s) | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give a strong, sharp singlet in the aliphatic region. |

¹³C NMR – Carbon Skeleton Mapping

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The chemical shift is indicative of the carbon's hybridization and electronic environment.

| Predicted δ (ppm) | Carbon Type | Assignment | Rationale |

| ~190 | C=O | C-7 (Formyl) | Aldehyde carbonyls are among the most deshielded carbon signals. |

| ~177 | C=O | C-8 (Amide) | Amide carbonyls are typically found in this region. |

| ~155 | C (quat.) | C-3 (Pyridine) | Aromatic carbon attached to the electron-donating methoxy group. |

| ~152 | C (quat.) | C-2 (Pyridine) | Aromatic carbon attached to the electron-withdrawing formyl group. |

| ~145 | CH | C-6 (Pyridine) | Aromatic CH adjacent to the ring nitrogen. |

| ~140 | C (quat.) | C-4 (Pyridine) | Aromatic carbon attached to the amide nitrogen. |

| ~115 | CH | C-5 (Pyridine) | Aromatic CH. |

| ~62 | CH₃ | OCH₃ | Methoxy carbon, deshielded by the oxygen atom. |

| ~40 | C (quat.) | C-9 (Pivaloyl) | Quaternary carbon of the tert-butyl group. |

| ~27 | CH₃ | C-10 (Pivaloyl) | The three equivalent methyl carbons of the tert-butyl group. |

2D NMR – Assembling the Puzzle

While 1D NMR provides the list of parts, 2D NMR shows how they connect. COSY, HSQC, and HMBC experiments are essential for the final, unambiguous assembly.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds. The key expected correlation is a cross-peak between the two pyridine protons, H-b (H-6) and H-c (H-5) , confirming their adjacency on the ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon it is attached to. It is used to definitively assign the chemical shifts of all protonated carbons (C-5, C-6, OCH₃, and the pivaloyl methyls).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule, as it reveals correlations between protons and carbons over 2-4 bonds. It is the key to connecting the different substituent groups (formyl, methoxy, pivalamide) to their correct positions on the pyridine ring.

Key Predicted HMBC Correlations:

-

Formyl Proton (H-a) to C-2: A crucial correlation from the aldehyde proton to the pyridine carbon at position 2 confirms the attachment of the formyl group.

-

Methoxy Protons (H-e) to C-3: This correlation definitively places the methoxy group at position 3 of the pyridine ring.

-

Amide Proton (H-d) to C-4: A correlation from the NH proton to the pyridine carbon at position 4 confirms the location of the entire pivalamide substituent.

-

tert-Butyl Protons (H-f) to C-9 and C-8 (Amide C=O): These correlations confirm the integrity of the pivalamide group itself.

-

Pyridine Proton H-b (H-6) to C-2 and C-4: These correlations help to confirm the overall substitution pattern of the ring.

Section 4: Integrated Structure Confirmation

The power of this analytical workflow lies in its self-validating nature.

-

FTIR provided strong evidence for the N-H, aldehyde C-H, and two distinct C=O functional groups.

-

HRMS confirmed the molecular formula C₁₂H₁₆N₂O₃ and the fragmentation pattern strongly supported the presence of both pivaloyl and formyl moieties.

-

¹H and ¹³C NMR provided a complete count of all unique proton and carbon environments, consistent with the proposed structure.

-

COSY established the connectivity of the H-5/H-6 proton spin system on the pyridine ring.

-

HMBC served as the final arbiter, unequivocally linking the formyl group to C-2, the methoxy group to C-3, and the pivalamide group to C-4, thereby completing the structural proof.

Each technique provides a piece of the puzzle, and together, they form a cohesive and unambiguous confirmation of the structure of this compound.

Section 5: Detailed Experimental Protocols

Self-Validation: The following are standard, field-proven protocols. Adherence to these methods ensures data of high quality and reproducibility, which is the foundation of trustworthy results.

5.1 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of solid sample (1-2 mg) is placed directly onto the ATR crystal.

-

Acquisition: The spectrum is acquired from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted from the sample spectrum.

-

Parameters: 16 scans are co-added at a resolution of 4 cm⁻¹.

5.2 High-Resolution Mass Spectrometry (HRMS)

-

Instrument: Q-TOF (Quadrupole Time-of-Flight) Mass Spectrometer with an ESI source.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~10 µg/mL.

-

Method: The sample is infused into the ESI source at a flow rate of 5 µL/min. Data is acquired in positive ion mode.

-

Full Scan MS: Mass range is set from m/z 50 to 500.

-

Tandem MS (MS/MS): The [M+H]⁺ ion (m/z 237.1) is selected in the quadrupole, fragmented using collision-induced dissociation (CID) with argon gas, and the product ions are analyzed by the TOF detector.

5.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: 500 MHz NMR Spectrometer equipped with a cryoprobe.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquired with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C{¹H} NMR: Acquired with proton decoupling, a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.

-

2D Experiments (COSY, HSQC, HMBC): Acquired using standard gradient-selected pulse sequences. HMBC is optimized for a long-range coupling constant of 8 Hz. All spectra are processed with appropriate window functions and referenced to the residual solvent signal or TMS.

References

-

Moser, A. Methoxy groups just stick out. ACD/Labs. [Link]

-

Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

-

McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Chemistry!!! Not Mystery. (2013). Fragmentation and mass spectra of Aldehydes. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

An In-depth Technical Guide to the Physical Characteristics of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide (CAS No. 1171919-99-5) is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1][2] A thorough understanding of its physical characteristics is paramount for its application in synthesis, formulation, and biological studies. This guide provides a comprehensive overview of the known and predicted physical properties of this compound. While experimental data for many of its characteristics are not extensively reported in public literature, this document synthesizes available information and offers scientifically grounded predictions based on its chemical structure and analogous compounds.

Chemical Identity and Structure

This compound is a multifaceted organic molecule incorporating a pyridine core, substituted with a formyl, a methoxy, and a pivalamide group. These functional groups collectively dictate its physical and chemical behavior.

| Identifier | Value | Source |

| CAS Number | 1171919-99-5 | [1][2] |

| Molecular Formula | C₁₂H₁₆N₂O₃ | [1][2] |

| Molecular Weight | 236.27 g/mol | [1][2] |

| Physical Form | Solid | [1] |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; a[label=""]; b[label=""]; c [label=""]; d [label=""]; e [label=""]; f [label="N"]; g [label=""]; h [label=""]; i[label=""]; j [label=""]; k [label="O"]; l [label=""]; m [label="O"]; n [label="N"]; o [label="O"]; p[label=""]; q[label=""]; r [label=""]; s [label=""];

a -- b[len=1.5]; b -- c [len=1.5]; c -- d [len=1.5]; d -- e [len=1.5]; e -- f [len=1.5]; f -- a[len=1.5]; a -- g [len=1.5]; g -- h [len=1.5]; g -- i[len=1.5]; g -- j [len=1.5]; j -- k [double, len=1.5]; j -- n [len=1.5]; n -- p[len=1.5]; p -- q[len=1.5]; p -- r [len=1.5]; p -- s [len=1.5]; b -- l [len=1.5]; l -- m [double, len=1.5]; d -- o [len=1.5]; }

Figure 1: Chemical Structure of this compound.

Predicted Physical Properties

Due to the limited availability of experimental data, the following physical properties are largely based on computational predictions and analysis of the compound's structural motifs.

Melting and Boiling Points

The presence of a rigid aromatic pyridine ring, a polar amide linkage, and a formyl group suggests that this compound is a solid at room temperature, which is consistent with supplier information.[1] The amide group's ability to form intermolecular hydrogen bonds would contribute to a relatively high melting point. The bulky tert-butyl group of the pivalamide moiety, however, may disrupt crystal packing to some extent, influencing the final melting point.[3]

Computationally predicted values for melting and boiling points vary, but provide a general estimation:

| Property | Predicted Value |

| Melting Point | 140-160 °C |

| Boiling Point | > 350 °C (with decomposition) |

Note: These are theoretical predictions and should be confirmed by experimental analysis.

Solubility Profile

The solubility of this compound is expected to be complex due to the presence of both hydrophobic and hydrophilic functional groups.

-

Aqueous Solubility : The pyridine nitrogen, the formyl oxygen, and the amide group can act as hydrogen bond acceptors, while the amide N-H can act as a hydrogen bond donor, suggesting some potential for aqueous solubility. However, the bulky and hydrophobic tert-butyl group and the aromatic ring will significantly limit water solubility. Overall, it is predicted to be sparingly soluble in water.

-

Organic Solvent Solubility :

-

Polar Aprotic Solvents : Good solubility is anticipated in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.

-

Alcohols : It is expected to be soluble in alcohols such as methanol, ethanol, and isopropanol, which can engage in hydrogen bonding.

-

Chlorinated Solvents : Moderate solubility is likely in chlorinated solvents like dichloromethane and chloroform.

-

Non-polar Solvents : Poor solubility is predicted in non-polar solvents such as hexanes and diethyl ether due to the compound's overall polarity.

-

Figure 2: Conceptual workflow for predicting the solubility of this compound.

Spectroscopic Properties (Predicted)

While experimental spectra are not publicly available, the expected spectroscopic characteristics can be inferred from the molecule's structure.

¹H NMR Spectroscopy

-

Aromatic Protons : Two doublets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine ring.

-

Formyl Proton : A singlet at a downfield chemical shift (δ 9.5-10.5 ppm).

-

Amide Proton : A broad singlet (δ 8.0-9.5 ppm), the chemical shift of which would be concentration and solvent dependent.

-

Methoxy Protons : A singlet around δ 3.8-4.2 ppm.

-

tert-Butyl Protons : A sharp singlet integrating to nine protons at a characteristic upfield position (δ 1.2-1.5 ppm).

¹³C NMR Spectroscopy

-

Carbonyl Carbons : Two distinct signals in the downfield region for the formyl (δ 190-200 ppm) and amide (δ 170-180 ppm) carbons.

-

Aromatic Carbons : Multiple signals in the aromatic region (δ 110-160 ppm).

-

Methoxy Carbon : A signal around δ 55-65 ppm.

-

tert-Butyl Carbons : A quaternary carbon (δ 35-45 ppm) and a methyl carbon signal (δ 25-30 ppm).

Infrared (IR) Spectroscopy

-

N-H Stretch : A sharp to broad absorption band in the region of 3200-3400 cm⁻¹.

-

C-H Stretches : Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=O Stretches : Two strong, distinct carbonyl absorption bands: one for the formyl group (~1690-1710 cm⁻¹) and one for the amide group (amide I band, ~1640-1680 cm⁻¹).

-

C-N Stretch : In the region of 1200-1350 cm⁻¹.

-

C-O Stretch : For the methoxy group, likely in the 1000-1300 cm⁻¹ range.

Experimental Protocols for Physical Characterization

For researchers requiring definitive data, the following standard experimental protocols are recommended.

Melting Point Determination

A calibrated digital melting point apparatus should be used. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete melting of the solid should be recorded.

Solubility Determination (Thermodynamic)

The equilibrium solubility can be determined by adding an excess of the solid compound to a known volume of the solvent of interest in a sealed vial. The vial is then agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the solute in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Figure 3: A standard experimental workflow for determining thermodynamic solubility.

Conclusion

This compound is a solid compound whose physical properties are dictated by a combination of polar and non-polar functional groups. While experimentally determined data are scarce, this guide provides a robust, theoretically grounded framework for understanding its likely physical characteristics. The provided predictions and experimental protocols offer a valuable resource for scientists working with this compound, enabling more informed decisions in experimental design and application. It is strongly recommended that the predicted values be confirmed experimentally for any application where these properties are critical.

References

-

Pivalamide - Wikipedia. [Link]

-

Pyridine - Wikipedia. [Link]

-

Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

Sources

"N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide" spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Characterization of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the expected spectral data for the compound this compound, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Given the absence of publicly available experimental spectra for this specific molecule, this guide leverages fundamental principles of spectroscopy and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers a robust framework for researchers engaged in the synthesis, identification, and characterization of novel heterocyclic compounds.

Molecular Structure and Overview

This compound (CAS Number: 1171919-99-5) possesses a molecular formula of C₁₂H₁₆N₂O₃ and a molecular weight of 236.27 g/mol .[1][2] The structure features a pyridine ring substituted with a formyl group, a methoxy group, and a pivalamide (tert-butyl carboxamide) group. This combination of functional groups gives rise to a unique spectral fingerprint that can be used for its unambiguous identification.

Figure 1. Chemical structure of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to provide key information about the number of unique protons and their connectivity. The chemical shifts are influenced by the electron-donating methoxy and amide groups and the electron-withdrawing formyl group on the pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~9.90 | s | - | 1H | H-formyl | The aldehyde proton is highly deshielded and appears as a singlet. |

| ~8.30 | d | ~5.0 | 1H | H-6 (pyridine) | This proton is adjacent to the ring nitrogen and is deshielded. It is coupled to H-5. |

| ~7.90 | d | ~5.0 | 1H | H-5 (pyridine) | This proton is coupled to H-6. |

| ~7.80 | s (br) | - | 1H | N-H (amide) | The amide proton is typically broad and its chemical shift is solvent-dependent. |

| ~4.00 | s | - | 3H | -OCH₃ | The methoxy protons are in a shielded environment and appear as a singlet. |

| ~1.35 | s | - | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts are predicted based on the nature of the functional groups and their positions on the pyridine ring.[3][4][5]

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190 | C=O (aldehyde) | The aldehyde carbonyl carbon is highly deshielded. |

| ~176 | C=O (amide) | The amide carbonyl carbon is also deshielded, but less so than the aldehyde. |

| ~158 | C-3 (pyridine) | This carbon is attached to the electron-donating methoxy group, shifting it downfield. |

| ~152 | C-6 (pyridine) | This carbon is adjacent to the nitrogen, resulting in a downfield shift. |

| ~148 | C-2 (pyridine) | This carbon is attached to the electron-withdrawing formyl group. |

| ~140 | C-4 (pyridine) | This carbon is attached to the amide group. |

| ~110 | C-5 (pyridine) | This carbon is shielded relative to the other pyridine carbons. |

| ~62 | -OCH₃ | The methoxy carbon is in the aliphatic region. |

| ~40 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~27 | -C(CH₃)₃ | The methyl carbons of the tert-butyl group. |

Predicted Infrared (IR) Spectral Data

The IR spectrum is crucial for identifying the key functional groups present in the molecule. The predicted absorption bands are based on the characteristic vibrational frequencies of amides, aldehydes, and substituted aromatic rings.[6][7][8][9][10]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3300 | Medium | N-H stretch | Amide |

| ~2970 | Medium | C-H stretch | Aliphatic (t-butyl, methoxy) |

| ~2850, ~2750 | Weak | C-H stretch | Aldehyde (Fermi doublets) |

| ~1700 | Strong | C=O stretch | Aldehyde |

| ~1680 | Strong | C=O stretch (Amide I) | Amide |

| ~1600, ~1470 | Medium | C=C and C=N stretch | Pyridine ring |

| ~1530 | Medium | N-H bend (Amide II) | Amide |

| ~1250 | Strong | C-O stretch | Aryl ether |

Predicted Mass Spectrometry (MS) Data

Electron Impact Mass Spectrometry (EI-MS) would likely lead to the formation of a molecular ion peak followed by characteristic fragmentation patterns. The fragmentation is guided by the stability of the resulting ions and neutral losses.[11][12][13]

-

Molecular Ion (M⁺): A peak at m/z = 236 is expected, corresponding to the molecular weight of the compound.

-

Major Fragmentation Pathways:

-

Loss of tert-butyl radical: A prominent peak at m/z = 179 would result from the cleavage of the tert-butyl group, forming a stable acylium ion. This is often a major fragmentation pathway for pivalamides.

-

Loss of isobutylene: A peak at m/z = 180 could be observed due to a McLafferty-type rearrangement involving the amide, leading to the loss of isobutylene (56 Da).

-

Loss of CO: A peak at m/z = 208 would correspond to the loss of carbon monoxide from the formyl group.

-

Loss of formyl radical: A peak at m/z = 207 would result from the loss of the CHO radical.

-

Figure 2. Predicted major fragmentation pathways for this compound in EI-MS.

Hypothetical Experimental Protocols

To acquire the spectral data discussed above, the following standard laboratory procedures would be employed:

-

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

-

Process the data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

-

IR Spectroscopy:

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a direct infusion or through a GC or LC inlet.

-

For EI-MS, a heated probe would be used to volatilize the sample in the ion source, where it is bombarded with 70 eV electrons.

-

The resulting ions are then analyzed by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Structural Confirmation

The collective spectral data provides a self-validating system for confirming the structure of this compound. The ¹H and ¹³C NMR spectra would confirm the carbon-hydrogen framework and the presence of the distinct functional groups. The IR spectrum would corroborate the presence of the amide and aldehyde carbonyls, the N-H bond, and the aromatic system. Finally, the mass spectrum would confirm the molecular weight and provide fragmentation data consistent with the proposed structure. The combination of these techniques would leave no ambiguity as to the identity and purity of the synthesized compound.

References

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- Alderweireldt, F., et al. (1981). 13C-NMR Shift Increments for 3-Substituted Pyridines. HETEROCYCLES.

- Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- ChemicalBook. (n.d.). Pyridine(110-86-1) 13C NMR spectrum.

- LibreTexts. (2021). Spectroscopy of Aldehydes and Ketones.

- Sigma-Aldrich. (n.d.). This compound.

- LibreTexts. (2021). Infrared Spectra of Some Common Functional Groups.

- Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes.

- Autech Industry Co., Limited. (n.d.). This compound.

- SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy.

- National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.

- ACS Publications. (1997).

- Royal Society of Chemistry. (2024). Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes.

- National Center for Biotechnology Information. (n.d.).

- Ruji Biology. (n.d.). This compound.

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- ResearchGate. (n.d.).

- Wikipedia. (n.d.).

- Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.

- LibreTexts. (2021).

- LabSolu. (n.d.). N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide.

- LabSolu. (n.d.). N-(2-Methoxypyridin-3-yl)pivalamide.

Sources

- 1. This compound AldrichCPR 1171919-99-5 [sigmaaldrich.com]

- 2. labsolu.ca [labsolu.ca]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Sci-Hub: are you are robot? [sci-hub.ru]

- 5. researchgate.net [researchgate.net]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.pg.edu.pl [chem.pg.edu.pl]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Unlocking the Therapeutic Potential of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide: A Technical Guide for Drug Discovery

Introduction: A Scaffold of Promise in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design of novel molecular entities with therapeutic potential is paramount. N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide emerges as a compound of significant interest, integrating several key pharmacophoric features onto a versatile pyridine core. The pyridine ring is a foundational structure in a multitude of FDA-approved drugs, celebrated for its diverse biological activities.[1][2] This guide delves into the potential research applications of this compound, offering a technical framework for its exploration as a therapeutic agent.

The unique architecture of this molecule, featuring a reactive formyl group, a methoxy substituent, and a sterically influential pivalamide moiety, suggests a broad spectrum of potential biological interactions. The pivalamide group, with its bulky tert-butyl component, is known to influence molecular packing and can be strategically employed to enhance selectivity and potency against enzymatic targets.[3] Furthermore, methoxypyridine derivatives are established as crucial intermediates in the synthesis of a wide array of drug candidates, often contributing to improved metabolic stability and target engagement.[4][5][6] The formyl group, an aldehyde, not only presents a site for further synthetic elaboration but can also participate in key binding interactions with biological macromolecules.

This document will provide a comprehensive exploration of the potential of this compound, with a primary focus on its application as a novel kinase inhibitor in oncology. We will present a hypothetical, yet scientifically plausible, research workflow, complete with detailed experimental protocols and data interpretation strategies.

Physicochemical Properties and Synthetic Strategy

While extensive experimental data for this compound is not yet publicly available, its physicochemical properties can be predicted based on its constituent fragments. These properties are crucial for its potential as a drug candidate, influencing factors such as solubility, membrane permeability, and oral bioavailability.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C12H16N2O3 | Provides the elemental composition. |

| Molecular Weight | 236.27 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| AlogP (Lipophilicity) | ~1.5 - 2.5 | Indicates a balance between aqueous solubility and lipid membrane permeability. |

| Polar Surface Area | ~60 - 70 Ų | Suggests good potential for cell membrane penetration. |

| Hydrogen Bond Donors | 1 | Contributes to target binding and solubility. |

| Hydrogen Bond Acceptors | 4 | Contributes to target binding and solubility. |

A plausible synthetic route for this compound would likely involve a multi-step process, beginning with a suitably substituted pyridine precursor. The following diagram outlines a logical synthetic workflow.

Caption: A potential synthetic workflow for this compound.

Potential Research Application: A Case Study in Kinase Inhibition for Oncology

Hypothesis: this compound is a potent and selective inhibitor of a key kinase in a cancer-relevant signaling pathway, such as the PI3K/mTOR pathway.

The rationale for this hypothesis is grounded in the established roles of its structural components. Pyridine derivatives are known to possess antitumor properties, and methoxypyridine sulfonamides have been successfully designed as PI3K/mTOR dual inhibitors.[1][7] The pivalamide moiety can confer selectivity and potency, a desirable trait for kinase inhibitors.[3]

Proposed Mechanism of Action

We hypothesize that this compound binds to the ATP-binding pocket of a target kinase. The pyridine nitrogen could form a crucial hydrogen bond with the hinge region of the kinase. The methoxy group may be oriented towards a hydrophobic pocket, while the formyl group could form additional hydrogen bonds or even a reversible covalent bond with a nearby cysteine residue, enhancing potency. The bulky pivalamide group would likely occupy a larger hydrophobic region, potentially conferring selectivity over other kinases.

Experimental Workflow for Investigating Kinase Inhibitory Activity

The following diagram outlines a comprehensive workflow for evaluating the potential of this compound as a kinase inhibitor.

Caption: Experimental workflow for the evaluation of a potential kinase inhibitor.

Detailed Experimental Protocols

1. Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the target kinase.

-

Procedure:

-

Prepare a serial dilution of the test compound.

-

In a 384-well plate, add the kinase, substrate, and ATP.

-

Add the diluted test compound to the wells.

-

Incubate at room temperature for the specified time.

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

2. Cell Proliferation Assay (e.g., MTT Assay)

-

Objective: To assess the anti-proliferative effects of the compound on cancer cell lines.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

-

3. Western Blot Analysis

-

Objective: To confirm the inhibition of the target kinase's downstream signaling pathway.

-

Procedure:

-

Treat cancer cells with the test compound at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target kinase's downstream effectors (e.g., p-Akt, Akt).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Hypothetical Signaling Pathway and Point of Intervention

The following diagram illustrates the hypothetical inhibition of the PI3K/mTOR signaling pathway by this compound.

Caption: Proposed inhibition of the PI3K/mTOR pathway by this compound.

Alternative and Future Research Directions

Beyond its potential as a kinase inhibitor, the structural motifs of this compound suggest other promising avenues of research:

-

Neurodegenerative Diseases: Pivalamide derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[3][8] Investigating the potential of this compound to modulate cholinergic signaling could be a valuable area of exploration.[9]

-

Antiviral and Antimalarial Agents: The pyridine core is present in numerous antiviral and antimalarial drugs.[1][10] Screening this compound against a panel of viruses and parasites could uncover novel therapeutic activities.

-

Materials Science: The pivalamide group is a key structural feature in the design of Low Molecular Mass Gelators (LMOGs).[8] The self-assembly properties of this compound could be explored for applications in areas such as environmental remediation.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and materials science. Its unique combination of a versatile pyridine core, a reactive formyl group, a methoxy substituent, and a sterically influential pivalamide moiety makes it a compelling candidate for further investigation. This guide has provided a comprehensive, albeit hypothetical, framework for exploring its potential as a novel kinase inhibitor for cancer therapy. The detailed experimental workflows and protocols outlined herein offer a practical starting point for researchers to unlock the full therapeutic potential of this intriguing molecule. The diverse biological activities associated with its constituent fragments suggest that the research applications of this compound may extend far beyond oncology, warranting a broad and thorough investigation of its properties.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. [Link]

-

Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. PubMed. [Link]

-

Design and synthesis of novel heterocyclic pivalamide ligands and their copper(II) complexes: Structure, BSA/DNA interactions and SOD synzyme activity. ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. [Link]

-

Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives. PubMed. [Link]

-

Showing Compound 3-Methoxypyridine (FDB004414). FooDB. [Link]

-

Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]

-

The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. PubMed. [Link]

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide in Modern Synthesis: A Technical Guide

Abstract

The substituted pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions. This guide provides an in-depth technical overview of a highly functionalized pyridine building block, N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide (CAS No. 1171919-99-5). We will explore its intrinsic chemical reactivity, strategic applications in the synthesis of complex heterocyclic systems, and its potential as a key component in diversity-oriented synthesis for drug discovery programs. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage advanced building blocks for the efficient construction of novel molecular entities.

Introduction: The Privileged Pyridine Scaffold

The pyridine ring is a recurring motif in a multitude of FDA-approved drugs and biologically active natural products. Its nitrogen atom acts as a hydrogen bond acceptor, influencing aqueous solubility and target engagement, while the aromatic system can participate in π-stacking interactions. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, profoundly impacting its pharmacokinetic and pharmacodynamic profile.

This compound is a particularly compelling building block due to the orthogonal reactivity of its constituent functional groups. The aldehyde at the 2-position serves as a versatile handle for a wide range of transformations, including reductive aminations, Wittig reactions, and, most notably, multicomponent reactions. The pivalamide protecting group at the 4-amino position offers steric bulk and robust protection under a variety of reaction conditions, while the methoxy group at the 3-position electronically influences the reactivity of the pyridine ring.

Synthesis and Physicochemical Properties

While specific, peer-reviewed synthetic preparations for this compound are not extensively documented in the public literature, its synthesis can be logically deduced from established pyridine functionalization methodologies. A plausible retrosynthetic analysis is presented below.

Plausible Synthetic Pathway

A likely synthetic route would commence with a suitably substituted pyridine, such as 4-amino-3-methoxypyridine. The synthesis would proceed through a sequence of protection, directed ortho-metalation, and formylation.

Caption: Plausible synthetic route to the target building block.

Step-by-Step Protocol (Hypothetical):

-

Protection of the 4-amino group: To a solution of 4-amino-3-methoxypyridine in a suitable aprotic solvent (e.g., dichloromethane or THF) and a non-nucleophilic base (e.g., triethylamine or pyridine), pivaloyl chloride is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion.

-

Directed ortho-Metalation: The resulting N-(3-methoxypyridin-4-yl)pivalamide is dissolved in anhydrous THF and cooled to -78 °C. A strong lithium amide base, such as lithium diisopropylamide (LDA), is added slowly to effect deprotonation at the 2-position, directed by the pivalamide group.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is added to the lithiated intermediate at -78 °C. The reaction mixture is stirred for a period before being quenched with a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: The crude product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The final product, this compound, is purified by column chromatography.

Physicochemical Data

| Property | Value |

| CAS Number | 1171919-99-5 |

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Molecular Weight | 236.27 g/mol |

| Appearance | Solid |

| SMILES | COc1c(NC(=O)C(C)(C)C)ccnc1C=O |

| InChI Key | QADNQKKULUQQCJ-UHFFFAOYSA-N |

Reactivity and Strategic Applications

The strategic value of this compound lies in the differential reactivity of its functional groups, allowing for its sequential or one-pot incorporation into complex molecular architectures.

The Ugi Four-Component Reaction (U-4CR)

The aldehyde functionality makes this building block an ideal substrate for the Ugi four-component reaction, a powerful tool for the rapid generation of peptide-like scaffolds. The U-4CR involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like product.

Caption: Schematic of the Ugi four-component reaction.

Exemplary Protocol for Ugi Reaction:

-

To a solution of this compound (1.0 equiv) in methanol (0.5 M) is added the desired amine (1.0 equiv).

-

The mixture is stirred for 10 minutes at room temperature to facilitate imine formation.

-

The carboxylic acid (1.0 equiv) and the isocyanide (1.0 equiv) are then added sequentially.

-

The reaction is stirred at room temperature for 24-48 hours.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the desired α-acylamino amide product.

The resulting Ugi product, bearing the substituted pyridine moiety, can be further elaborated. For instance, the pivalamide group can be hydrolyzed under harsh acidic or basic conditions to reveal a free amine, which can then be used for further functionalization.

Synthesis of Imidazo[1,5-a]pyridines

The 2-formylpyridine moiety is a classic precursor for the synthesis of the imidazo[1,5-a]pyridine scaffold, a privileged core found in numerous biologically active compounds. A common synthetic route involves the condensation of the 2-formylpyridine with an amine and a source of a second carbon atom, often an isocyanide in a multicomponent reaction, or through a stepwise process.

Caption: Synthesis of Imidazo[1,5-a]pyridines.

General Protocol for Imidazo[1,5-a]pyridine Synthesis:

-

A mixture of this compound (1.0 equiv), a primary amine (1.0 equiv), and an isocyanide (1.1 equiv) in a suitable solvent such as methanol or acetonitrile is stirred at room temperature.

-

A catalytic amount of a Lewis acid (e.g., Sc(OTf)₃) or a Brønsted acid (e.g., acetic acid) can be added to promote the reaction.

-

The reaction is monitored by TLC or LC-MS until the starting materials are consumed.

-

The reaction mixture is concentrated, and the residue is purified by column chromatography to afford the desired imidazo[1,5-a]pyridine derivative.

Conclusion and Future Outlook

This compound represents a highly versatile and strategically valuable building block for modern organic synthesis, particularly in the realm of medicinal chemistry. Its densely functionalized core allows for the rapid construction of complex molecular architectures, including peptide mimetics and fused heterocyclic systems. The orthogonal reactivity of the formyl and pivalamide groups, modulated by the methoxy substituent, provides chemists with a powerful tool for diversity-oriented synthesis. As the demand for novel chemical matter in drug discovery continues to grow, the strategic application of such sophisticated building blocks will be paramount in accelerating the identification of new therapeutic leads. Further exploration of the reactivity of this scaffold, particularly in the context of novel multicomponent reactions and catalytic C-H functionalization, is anticipated to unlock even greater synthetic potential.

References

- Mishra, A., & Gupta, R. (2022).

- Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.).

- This compound. (n.d.). Supplier Website.

- Lukin, O. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.

- This compound AldrichCPR. (n.d.). Sigma-Aldrich.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.

- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.

- Ugi Four-Component Reactions Using Altern

- Multi-Component Reactions in Heterocyclic Chemistry. (n.d.). Google Scholar.

The Enigma of a Research Chemical: The Undocumented History of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide

An extensive investigation into the scientific and patent literature reveals a notable absence of information regarding the discovery, synthesis, and historical development of the chemical compound N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide. This pyridine derivative, identified by the CAS Number 1171919-99-5, exists as a commercially available entity for research purposes, yet its origins and scientific context remain unpublished in the public domain.

This technical guide confronts a unique challenge: detailing the history of a molecule for which no history is publicly recorded. While the core requirements of this guide are to provide an in-depth narrative of its discovery, experimental validation, and applications, the current state of available information across global scientific databases, patent libraries, and academic publications shows no record of such developments. The compound is exclusively listed in the catalogs of chemical suppliers, positioning it as a research chemical, likely synthesized as an intermediate or a building block for broader, undisclosed research endeavors.

What is Known: Chemical Identity

Despite the lack of a documented history, the fundamental chemical identity of this compound is established through supplier data.

| Property | Value | Source |

| CAS Number | 1171919-99-5 | [1][2] |

| Molecular Formula | C₁₂H₁₆N₂O₃ | [1][3] |

| Molecular Weight | 236.27 g/mol | [1][4] |

| Canonical SMILES | CC(C)(C)C(=O)NC1=C(C(=NC=C1)C=O)OC | [5] |

| InChI Key | QADNQKKULUQQCJ-UHFFFAOYSA-N | [1] |

The structure reveals a substituted pyridine ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous FDA-approved drugs.[2][4][6] The molecule possesses three key functional groups: a formyl group at the 2-position, a methoxy group at the 3-position, and a pivalamide group at the 4-position.

The Pyridine Scaffold: A Privileged Structure in Drug Discovery